![molecular formula C14H14N2O3S B5642932 ethyl [2-(benzoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5642932.png)
ethyl [2-(benzoylamino)-1,3-thiazol-4-yl]acetate
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Overview
Description
Synthesis Analysis
The synthesis of ethyl [2-(benzoylamino)-1,3-thiazol-4-yl]acetate involves multiple steps, including the use of benzothiazole derivatives and ethyl bromocyanoacetate. These compounds undergo reactions in solvents like acetone under reflux conditions to yield novel compounds with good yields. The structures of these new compounds are confirmed through various spectroscopic methods including 1H NMR, 13C NMR, infrared, elemental analyses, and mass spectroscopy (Nassiri & Milani, 2020).
Molecular Structure Analysis
The molecular structure of ethyl [2-(benzoylamino)-1,3-thiazol-4-yl]acetate has been studied using spectroscopic techniques and X-ray diffraction. These studies provide insights into the electronic properties and thermal stability of the molecule. Density functional theory (DFT) calculations are used to complement experimental findings, showing the compound's stability and charge transfer characteristics (El Foujji et al., 2020).
Chemical Reactions and Properties
Ethyl [2-(benzoylamino)-1,3-thiazol-4-yl]acetate participates in heterocyclization reactions, leading to the formation of diverse derivatives with potential biological activities. These reactions are facilitated by various chemical reagents, indicating the compound's versatility in synthetic chemistry. The reactions yield thiophene, pyrazole, and coumarin derivatives, demonstrating the compound's reactivity and potential as a precursor for more complex molecules (Mohareb & Gamaan, 2018).
properties
IUPAC Name |
ethyl 2-(2-benzamido-1,3-thiazol-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-2-19-12(17)8-11-9-20-14(15-11)16-13(18)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCXMDIXYSNIOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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